molecular formula C10H11NO2 B594669 2-Cyclobutylisonicotinic acid CAS No. 1369158-34-8

2-Cyclobutylisonicotinic acid

Cat. No.: B594669
CAS No.: 1369158-34-8
M. Wt: 177.203
InChI Key: MGUHLINCWYWUSN-UHFFFAOYSA-N
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Description

2-Cyclobutylisonicotinic acid is an organic compound with the molecular formula C10H11NO2 It is a derivative of isonicotinic acid, where a cyclobutyl group is attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylisonicotinic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylamine with isonicotinic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the cyclobutyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include cyclobutyl ketones, cyclobutyl alcohols, and various substituted pyridine derivatives.

Scientific Research Applications

2-Cyclobutylisonicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclobutylisonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A parent compound with similar structural features but without the cyclobutyl group.

    Cyclobutylamine: A precursor used in the synthesis of 2-Cyclobutylisonicotinic acid.

    Pyridine derivatives: Compounds with similar pyridine rings but different substituents.

Uniqueness

This compound is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-cyclobutylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-4-5-11-9(6-8)7-2-1-3-7/h4-7H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUHLINCWYWUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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